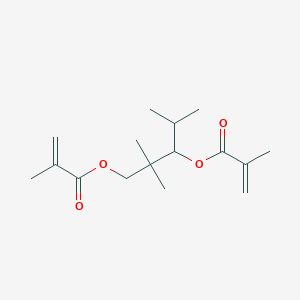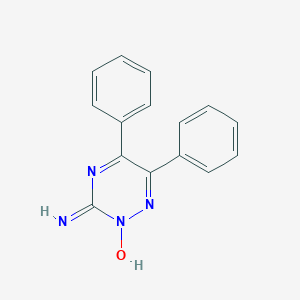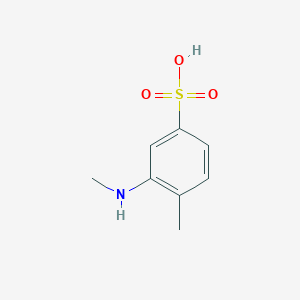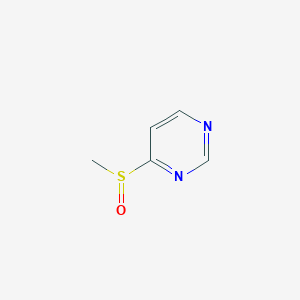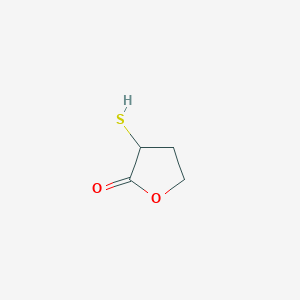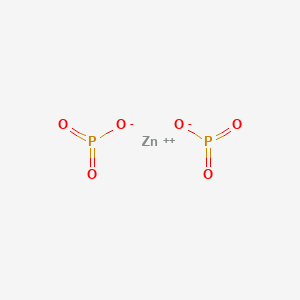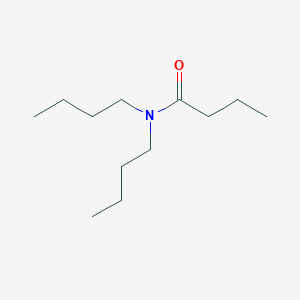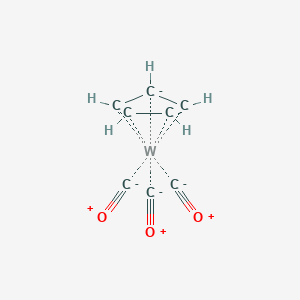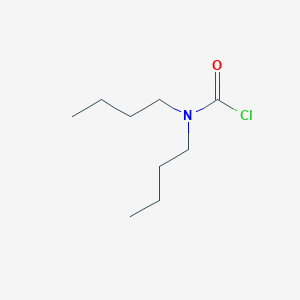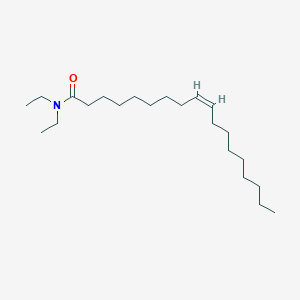
(Z)-N,N-Diethyl-9-octadecenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N,N-Diethyl-9-octadecenamide, commonly known as DEET, is a colorless and odorless liquid that was first synthesized in 1953. It is widely used as an effective insect repellent and is considered one of the most effective and widely used insecticides in the world. DEET has been extensively studied for its chemical properties, mechanism of action, and its effectiveness in repelling insects.
Wirkmechanismus
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of carbon dioxide, lactic acid, and other chemicals that are produced by the human body. DEET is thought to mask these chemicals, making it difficult for insects to locate their prey.
Biochemische Und Physiologische Effekte
DEET has been shown to have a low level of toxicity in humans and animals, and it is generally considered safe when used as directed. However, some studies have suggested that prolonged exposure to DEET can cause skin irritation, headaches, and dizziness. It is also known to be toxic to some aquatic organisms, and it is recommended that DEET be used with caution around water sources.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is widely used in laboratory experiments to study the effects of insecticides and repellents on insect behavior. It is a well-established tool for studying the mechanisms of insect behavior and the development of new insecticides and repellents. However, the use of DEET in laboratory experiments is limited by its potential toxicity to humans and animals, and it is recommended that appropriate safety measures be taken when handling DEET in the laboratory.
Zukünftige Richtungen
There are several areas of research that could be explored in the future to further our understanding of DEET and its potential applications. These include:
1. Development of new insecticides and repellents that are more effective and less toxic than DEET.
2. Investigation of the long-term effects of DEET exposure on human health and the environment.
3. Exploration of the use of DEET in controlling the spread of insect-borne diseases, such as malaria and Zika virus.
4. Development of new methods for synthesizing DEET that are more efficient and environmentally friendly.
5. Investigation of the potential use of DEET in other areas, such as agriculture and industrial applications.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. It is synthesized through a multi-step process, and its mechanism of action is not fully understood. DEET has a low level of toxicity in humans and animals, but caution should be taken when handling it in the laboratory. There are several areas of research that could be explored in the future to further our understanding of DEET and its potential applications.
Synthesemethoden
DEET is synthesized through a multi-step process that involves the reaction between diethylamine and 2-methyl-3-pentanone. The reaction is carried out in the presence of sodium hydroxide, which acts as a catalyst. The resulting product is then purified through a series of chemical reactions and distillation processes to obtain pure DEET.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its effectiveness in repelling insects, and its potential use in controlling insect-borne diseases. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. DEET is also used in the production of insecticides and repellents for agricultural and industrial use.
Eigenschaften
CAS-Nummer |
13653-23-1 |
|---|---|
Produktname |
(Z)-N,N-Diethyl-9-octadecenamide |
Molekularformel |
C22H43NO |
Molekulargewicht |
337.6 g/mol |
IUPAC-Name |
(Z)-N,N-diethyloctadec-9-enamide |
InChI |
InChI=1S/C22H43NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(5-2)6-3/h13-14H,4-12,15-21H2,1-3H3/b14-13- |
InChI-Schlüssel |
ANBZTKMYPDMODS-YPKPFQOOSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CC)CC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |
Andere CAS-Nummern |
13653-23-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



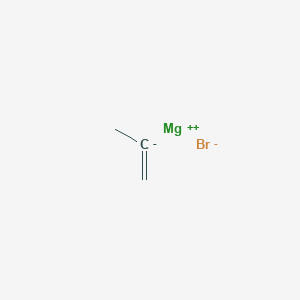
![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)
